(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone
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Overview
Description
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that combines a cyclobutyl group, a diazepane ring, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the diazepane ring followed by the introduction of the cyclobutyl group and the trifluoromethyl-substituted phenyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclobutyl-1,4-diazepan-1-yl)(4-(1-hydroxy-2-methyl-propyl)-phenyl)methanone
- (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)ethanone
Uniqueness
Compared to similar compounds, (4-Cyclobutyl-1,4-diazepan-1-yl)(2-(trifluoromethyl)phenyl)methanone stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O/c18-17(19,20)15-8-2-1-7-14(15)16(23)22-10-4-9-21(11-12-22)13-5-3-6-13/h1-2,7-8,13H,3-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECFLDXIAVPFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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